Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

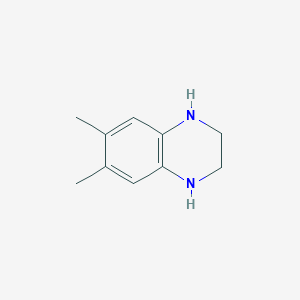

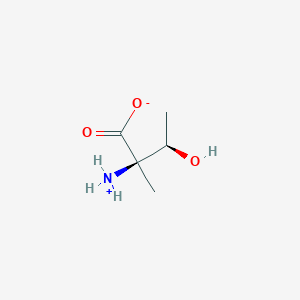

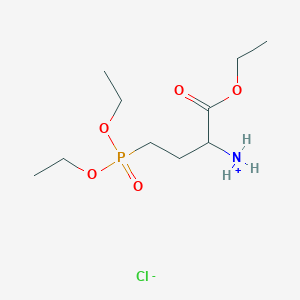

“Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride” is a chemical compound with the molecular formula C10H23ClNO5P . It is also known by other names such as “Ethyl 2-amino-4-diethoxyphosphoryl-butanoate” and “(D,L)- (+/-)-2-Amino-4- (diethylphosphono)butanoic acid ethyl ester” among others .

Molecular Structure Analysis

The molecular weight of this compound is 267.26 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C10H22NO5P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h9H,4-8,11H2,1-3H3 . The Canonical SMILES, another representation of the structure, is CCOC(=O)C(CCP(=O)(OCC)OCC)N . Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 10 . The topological polar surface area is 87.8 Ų . The compound has a heavy atom count of 17 .科学的研究の応用

Versatile Intermediates in Organic Synthesis

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride serves as a precursor in the synthesis of a wide array of organic compounds. Blaszczyk, Krawczyk, and Janecki (2004) demonstrated its use in creating versatile intermediates for the synthesis of α-alkylidene-γ-lactones and lactams, highlighting its significance in organic synthesis and potential pharmaceutical applications Blaszczyk, E., Krawczyk, H., & Janecki, T. (2004).

Favorskii-Type Rearrangement

The compound has been utilized in Favorskii-type rearrangement processes. Sakai et al. (1987) explored its application in the synthesis of α,α'-Divinyl Ketones through a Favorskii-type rearrangement, showcasing its utility in creating valuable intermediates for natural product synthesis Sakai, T., Amano, E., Miyata, K., Utaka, M., & Takeda, A. (1987).

Catalysis and Enzymatic Reduction

Its derivatives have found applications in catalysis and enzymatic reductions. Jung, Park, and Kim (2012) reported the use of a yeast reductase to convert ethyl 4-chloro-3-oxo butanoate into (S)-ECHB in an enantioselective manner, highlighting the biocatalytic potential of compounds derived from this compound Jung, J., Park, S., & Kim, H. (2012).

Adhesive Polymers

In the field of materials science, this chemical has been used to synthesize monomers for hydrolytically stable adhesive polymers. Moszner et al. (2001) synthesized 2-(Dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids by hydrolyzing derivatives of this compound, showcasing its applications beyond pharmaceuticals into materials science Moszner, N., Zeuner, F., Pfeiffer, S., Schurte, I., Rheinberger, V., & Drache, M. (2001).

Asymmetric Synthesis

This compound is also used in asymmetric synthesis. Jiao, Chen, and Hu (1992) described a novel asymmetric synthetic route to S(+)-2-amino-4-phosphonobutanoic acid, demonstrating its critical role in the synthesis of chiral compounds Jiao, X., Chen, W., & Hu, B. (1992).

特性

IUPAC Name |

ethyl 2-amino-4-diethoxyphosphorylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO5P.ClH/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3;/h9H,4-8,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEXBNXCVPOPHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCP(=O)(OCC)OCC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClNO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。